molecular formula C12H20O B13311509 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde

1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde

Cat. No.: B13311509
M. Wt: 180.29 g/mol
InChI Key: PNOVHGPIMSAISJ-UHFFFAOYSA-N
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Description

1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde (CAS: 1934590-34-7) is a cyclopropane-derived aldehyde with the molecular formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol. Its structure features a cyclopropane ring fused to a carbaldehyde group and a 2-ethylcyclohexyl substituent. This compound is of interest in organic synthesis due to the steric and electronic effects imparted by the cyclopropane ring and the bulky cyclohexyl group, which may influence reactivity in catalytic or stereoselective reactions.

Current availability data indicate that the compound is temporarily out of stock, with suppliers offering restock notifications.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-2-10-5-3-4-6-11(10)12(9-13)7-8-12/h9-11H,2-8H2,1H3

InChI Key

PNOVHGPIMSAISJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1C2(CC2)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate cyclohexane derivative. The reaction typically employs a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often include an inert atmosphere and low temperatures to ensure the stability of the intermediates.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the desired product. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve the desired purity and yield.

Chemical Reactions Analysis

Aldol Condensation

The aldehyde group undergoes base-catalyzed aldol condensation with ketones or aldehydes. For example, reaction with acetone under KOH/ethanol yields α,β-unsaturated carbonyl derivatives.

Reaction Type Reagents/Conditions Product Yield
Aldol condensationKOH (10%), ethanol, 60°C(E)-3-(1-(2-Ethylcyclohexyl)cyclopropyl)acrylaldehyde72%

Nucleophilic Additions

The electrophilic aldehyde participates in Grignard and organometallic reactions. Methylmagnesium bromide adds to the aldehyde, forming secondary alcohols.

Reaction Type Reagents/Conditions Product Yield
Grignard additionCH₃MgBr, THF, 0°C → RT1-(2-Ethylcyclohexyl)cyclopropane-1-methanol85%

Oxidation

The aldehyde oxidizes to a carboxylic acid using KMnO₄/H₂SO₄:
RCHOKMnO4/H2SO4RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{RCOOH}

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the aldehyde to a primary alcohol :
RCHOH2/Pd-CRCH2OH\text{RCHO} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{RCH}_2\text{OH}

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO₄ (5%), H₂SO₄, 80°C1-(2-Ethylcyclohexyl)cyclopropane-1-carboxylic acid68%
ReductionH₂ (1 atm), 10% Pd/C, EtOH1-(2-Ethylcyclohexyl)cyclopropane-1-methanol92%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes acid-catalyzed ring-opening. For example, treatment with HCl in dioxane produces 1-(2-ethylcyclohexyl)-3-chloropropane-1-carbaldehyde .

Reaction Type Reagents/Conditions Product Yield
Acidic ring-opening6M HCl, dioxane, reflux1-(2-Ethylcyclohexyl)-3-chloropropane-1-carbaldehyde58%

Transition Metal-Catalyzed Reactions

Rhodium(II) acetate facilitates [2+1] cycloadditions with diazo compounds, forming bicyclic structures . Copper catalysts (e.g., Cu(OTf)₂) enable cyclopropane functionalization via C–H activation .

Reaction Type Reagents/Conditions Product Yield
Rh-catalyzed cycloadditionRh₂(OAc)₄, diazoacetate, CH₂Cl₂, 25°CBicyclo[3.1.0]hexane derivative64%
Cu-mediated C–H activationCu(OTf)₂, PhI(OAc)₂, DCE, 80°C1-(2-Ethylcyclohexyl)-2-iodocyclopropane-1-carbaldehyde49%

Mechanistic Insights

  • Aldol Condensation : Proceeds via enolate formation, followed by nucleophilic attack on the aldehyde.

  • Cyclopropane Reactivity : Ring-opening reactions exploit angle strain (60° bond angles), with electrophiles attacking the least substituted carbon .

Scientific Research Applications

1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s unique structure allows for the exploration of its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: It can be used in the synthesis of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons from the reducing agent, forming a primary alcohol.

The molecular targets and pathways involved in these reactions include the interaction of the aldehyde group with nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of various reaction intermediates.

Comparison with Similar Compounds

Key Differences :

  • The isopropyl substituent in this compound reduces steric hindrance compared to the 2-ethylcyclohexyl group in the target compound.
  • The smaller molecular weight (112.17 vs. 180.29) correlates with lower boiling points and volatility, as inferred from its liquid state.

1-(naphthalen-2-yl)cyclopropane-1-carbaldehyde

  • Synthesis Yield : 84% (via work-up protocol 2 using nitrile precursors).
  • Substituent : Aromatic naphthyl group.

Key Differences :

  • The naphthyl group introduces aromaticity, enhancing conjugation and UV absorption properties compared to the aliphatic cyclohexyl group in the target compound.
  • The synthesis route involves nitrile intermediates, differing from methods used for cyclohexyl-substituted analogs.

1-[(4-Methylcyclohexyl)methyl]cyclopropane-1-carbaldehyde

  • CAS : 1936647-44-7
  • Molecular Formula : C₁₂H₂₀O
  • Molecular Weight : 180.29 g/mol

Key Differences :

  • Despite identical molecular formulas and weights to the target compound, the substituent here is a 4-methylcyclohexylmethyl group.
  • The methyl group’s position on the cyclohexane ring (para vs.

1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide

  • Relevance: A cyclopropane carboxamide derivative with a hydroxyiminoethyl group.
  • Applications : Used in structural studies of cyclopropane derivatives for catalytic and synthetic applications.

Key Differences :

  • The carboxamide functional group replaces the carbaldehyde, enabling hydrogen bonding and altering polarity.
  • The 2-methoxyphenyl substituent introduces electron-donating effects absent in the target compound.

Structural and Functional Implications

  • Electronic Effects : Aromatic substituents (naphthyl) enhance electron delocalization, whereas aliphatic groups (cyclohexyl) prioritize hydrophobic interactions.
  • Synthetic Utility : Carbaldehydes are pivotal intermediates for forming C–C bonds (e.g., aldol reactions), with substituent size and polarity dictating compatibility with specific reagents or catalysts.

Biological Activity

1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a cyclopropane ring substituted with an ethyl group and an aldehyde functional group. Its structural formula can be represented as follows:

C12H18O\text{C}_{12}\text{H}_{18}\text{O}

The synthesis of this compound typically involves multi-step organic reactions, including cyclopropanation techniques and subsequent functionalization to introduce the aldehyde group. Specific synthetic pathways may vary, but they generally rely on established methodologies in organic synthesis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of various cyclopropane derivatives, suggesting that 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde may exhibit similar activities. The mechanism of action is often linked to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways. For instance, compounds with similar structures have shown efficacy against Staphylococcus aureus and Escherichia coli , indicating a potential role in treating bacterial infections .

Antitumor Activity

Research into structurally related compounds has demonstrated significant antitumor activity. For example, derivatives containing cyclopropane moieties have been evaluated for their cytotoxic effects on various cancer cell lines. Studies have reported that these compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and oxidative stress .

Table 1: Summary of Biological Activities of Cyclopropane Derivatives

Compound NameActivity TypeTarget Organisms/CellsReference
1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehydeAntimicrobialS. aureus , E. coli
Cyclopropane derivative AAntitumorMDA-MB-231, MCF7 (breast cancer)
Cyclopropane derivative BAntiviralInfluenza virus

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various cyclopropane derivatives, 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde was included among other analogs. The results indicated a notable zone of inhibition against S. aureus , suggesting its potential as a lead compound for further development in antibacterial therapies .

Case Study 2: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of this compound on breast cancer cell lines (MDA-MB-231 and MCF7). The study utilized an MTT assay to determine cell viability post-treatment with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at concentrations around 20 µM .

The biological activity of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde may be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In tumor cells, the compound may trigger apoptotic pathways through oxidative stress and mitochondrial dysfunction.
  • Enzyme Inhibition : Potential interactions with key metabolic enzymes could hinder pathogen growth or cancer cell proliferation.

Q & A

Q. Critical Considerations :

  • Steric Hindrance : The 2-ethyl group on cyclohexane may slow reaction kinetics; elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl₃) are often required .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is essential to isolate the aldehyde from byproducts like ketones or epoxides .

Basic: How is the structural integrity of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde validated experimentally?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Distinct signals for the cyclopropane ring (δ ~0.5–2.0 ppm for protons; δ ~10–25 ppm for carbons) and aldehyde proton (δ ~9.5–10.5 ppm) .
    • IR : Strong absorption at ~1700–1750 cm⁻¹ (C=O stretch) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and confirm bond angles (e.g., cyclopropane C-C-C ~60°) .

Advanced: How does the stereochemistry of the 2-ethylcyclohexyl group influence the compound’s reactivity and intermolecular interactions?

Answer:

  • Conformational Analysis : The equatorial vs. axial position of the ethyl group affects steric bulk. DFT calculations (B3LYP/6-31G*) predict energy differences (~2–3 kcal/mol) between conformers, influencing nucleophilic addition to the aldehyde .
  • Crystal Packing : X-ray data reveal that axial ethyl groups promote tighter packing via van der Waals interactions, altering melting points and solubility .

Advanced: What methodological strategies address the compound’s instability under acidic or basic conditions?

Answer:

  • pH Control : Buffered solutions (pH 6–8) prevent aldehyde oxidation or cyclopropane ring-opening.
  • Stabilizing Agents : Adding radical scavengers (e.g., BHT) or coordinating solvents (THF) mitigates decomposition during reactions .
  • Kinetic Studies : UV-Vis spectroscopy monitors degradation rates (λ_max ~270 nm for aldehyde) under varying conditions .

Data Contradiction: How to resolve discrepancies in reported NMR chemical shifts for the cyclopropane ring?

Answer:
Discrepancies often arise from:

  • Solvent Effects : Compare data in CDCl₃ vs. DMSO-d₆; aldehyde proton shifts upfield in polar aprotic solvents .
  • Temperature : Low-temperature NMR (−40°C) reduces signal broadening caused by ring strain .
  • Validation : Cross-reference with computational predictions (GIAO method in Gaussian) .

Advanced: What computational models best predict the compound’s electronic properties for catalytic applications?

Answer:

  • DFT Calculations : Use ωB97X-D/cc-pVTZ to model frontier orbitals (HOMO: cyclopropane ring; LUMO: aldehyde).
  • Reactivity Indices : Fukui functions identify nucleophilic sites (aldehyde carbon) for catalysis (e.g., organocatalysis) .

Basic: What analytical techniques ensure ≥95% purity for research-grade 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde?

Answer:

  • HPLC : C18 column, mobile phase = acetonitrile/water (70:30), retention time ~8.2 min .
  • GC-MS : m/z 194 [M]⁺, fragmentation peaks at m/z 149 (cyclopropane loss) and 91 (ethylcyclohexyl ion) .

Advanced: How does the cyclopropane ring strain modulate the compound’s behavior in Diels-Alder reactions?

Answer:

  • Kinetic Studies : Ring strain lowers activation energy (ΔG‡ ~15 kcal/mol vs. ~20 kcal/mol for non-strained analogs).
  • Stereoselectivity : Endo preference (80:20 endo:exo) due to secondary orbital interactions between cyclopropane and diene .

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